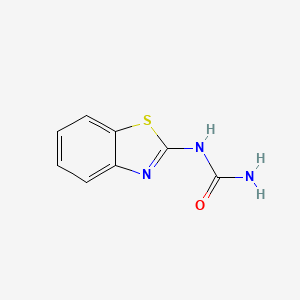

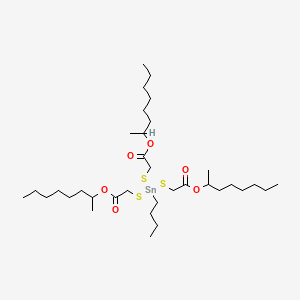

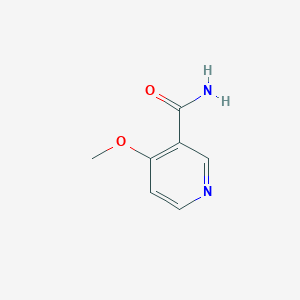

![molecular formula C21H19N3S2 B1604677 N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine CAS No. 1072145-33-5](/img/structure/B1604677.png)

N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine

Descripción general

Descripción

N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine is a useful research compound. Its molecular formula is C21H19N3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

ERRα antagonist-1 ha sido identificado como un agente terapéutico potencial en el tratamiento del cáncer debido a su capacidad de inhibir la vía de señalización del receptor alfa relacionado con el estrógeno (ERRα). ERRα está implicado en la regulación metabólica de las células cancerosas, y su inhibición puede interrumpir las vías bioenergéticas de las que dependen las células cancerosas para crecer y sobrevivir .

Metabolic Disorders

El papel del compuesto en la modulación de la vía PGC/ERR sugiere posibles aplicaciones en el tratamiento de trastornos metabólicos. Al influir en los genes involucrados en las redes de señalización metabólica y la respiración oxidativa mitocondrial, el antagonista ERRα-1 podría utilizarse para corregir los desequilibrios metabólicos .

Endocrine Disruption

Se ha demostrado que el antagonista ERRα-1 actúa como un disruptor endocrino. Puede interferir con los sistemas hormonales del cuerpo, lo que puede aprovecharse para estudiar los efectos de los desequilibrios hormonales o para desarrollar tratamientos para afecciones relacionadas con la disrupción endocrina .

Hypoxia and Angiogenesis

La investigación indica que ERRα juega un papel importante en las respuestas celulares a la hipoxia. El antagonista ERRα-1 podría utilizarse para estudiar los mecanismos de la angiogénesis inducida por la hipoxia y para explorar nuevos tratamientos para enfermedades en las que la hipoxia es un factor, como las condiciones isquémicas .

Energy Homeostasis

Dado el papel fundamental de ERRα en la homeostasis energética, el antagonista ERRα-1 podría aplicarse en la investigación para comprender la dinámica energética dentro de las células. Esto podría conducir a nuevos conocimientos sobre afecciones caracterizadas por la utilización anormal de la energía .

Environmental Chemicals Study

El antagonista ERRα-1 puede utilizarse para estudiar las propiedades biológicas de los productos químicos ambientales. Al identificar compuestos que interactúan con la vía ERRα, los investigadores pueden comprender mejor el impacto ambiental en la salud humana .

Breast Cancer Signaling Pathways

El compuesto se ha utilizado para estudiar genes diferencialmente expresados en células de cáncer de mama. Esta aplicación es crucial para comprender la base molecular del cáncer de mama y desarrollar terapias dirigidas .

Drug Repurposing

La interacción del antagonista ERRα-1 con agentes antineoplásicos y pesticidas sugiere un potencial para el reposicionamiento de fármacos. Al comprender su mecanismo de acción, los fármacos existentes podrían reutilizarse para atacar vías relacionadas con ERRα en diversas enfermedades .

Mecanismo De Acción

Target of Action

The primary target of ERR|A antagonist-1 is the Estrogen-Related Receptor Alpha (ERRα) . ERRα is a member of the nuclear receptor superfamily and has a tight structural relationship with estrogen receptor α (ERα) and β (ERβ) . ERRα plays significant roles in various biological processes, including energy metabolism .

Mode of Action

ERR|A antagonist-1 acts as a selective and high-affinity antagonist of ERRα . It inhibits the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β . These coactivators are crucial for the transcriptional activity of ERRα, and their inhibition disrupts the normal functioning of ERRα .

Biochemical Pathways

The ERRα and its coactivators PGC-1α and PGC-1β are central regulators of energy metabolism . By inhibiting the interaction between ERRα and these coactivators, ERR|A antagonist-1 can potentially affect various metabolic pathways.

Pharmacokinetics

Thiazolidine motifs, which are present in err|a antagonist-1, are known to enhance pharmacological properties . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . More research is needed to outline the ADME properties of ERR|A antagonist-1 and their impact on bioavailability.

Result of Action

The inhibition of ERRα’s interaction with its coactivators by ERR|A antagonist-1 can disrupt the normal functioning of ERRα, potentially affecting various biological processes where ERRα plays a significant role. For instance, ERRα is known to play a role in the pathogenesis of osteoarthritis . Therefore, ERR|A antagonist-1 could potentially influence the progression of such conditions.

Análisis Bioquímico

Biochemical Properties

ERR|A antagonist-1 plays a crucial role in biochemical reactions by inhibiting the interaction of ERRα with Proliferator-activated Receptor γ Coactivator-1α (PGC-1α) and PGC-1β. The compound exhibits IC50 values of 170 nM and 180 nM for these interactions, respectively . ERR|A antagonist-1 does not inhibit the interaction of ERRβ or ERRγ with PGC-1α and PGC-1β, nor does it affect the interaction of ERα or ERβ with PGC-1α or SRC-1 . This selective inhibition highlights the compound’s specificity and potential for targeted therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ERR|A antagonist-1 have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to 12 months when stored at 4°C and protected from light . Long-term studies have shown that ERR|A antagonist-1 can induce sustained changes in cellular function, including alterations in mitochondrial activity and metabolic flux, over extended periods of exposure.

Propiedades

IUPAC Name |

3-(4,5-dihydro-1,3-thiazol-2-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLQZFQCFCNPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CCSC2=NC3C4=CC=CC=C4C=CC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648426 | |

| Record name | (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072145-33-5 | |

| Record name | (2Z)-N-(5H-Dibenzo[a,d][7]annulen-5-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

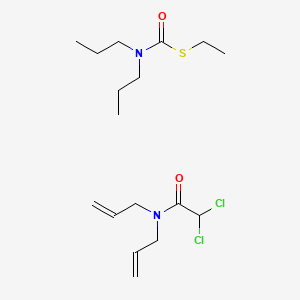

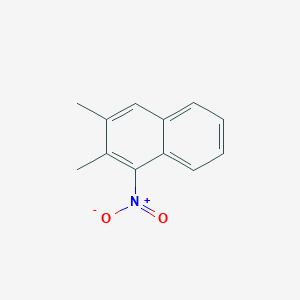

![(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B1604600.png)